2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1040660-03-4
VCID: VC11931511
InChI: InChI=1S/C21H17F3N2O4S2/c22-15-3-7-18(8-4-15)32(29,30)26-11-1-2-14-12-17(6-10-20(14)26)25-31(27,28)21-13-16(23)5-9-19(21)24/h3-10,12-13,25H,1-2,11H2
SMILES: C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H17F3N2O4S2
Molecular Weight: 482.5 g/mol

2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

CAS No.: 1040660-03-4

Cat. No.: VC11931511

Molecular Formula: C21H17F3N2O4S2

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide - 1040660-03-4

Specification

CAS No. 1040660-03-4
Molecular Formula C21H17F3N2O4S2
Molecular Weight 482.5 g/mol
IUPAC Name 2,5-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Standard InChI InChI=1S/C21H17F3N2O4S2/c22-15-3-7-18(8-4-15)32(29,30)26-11-1-2-14-12-17(6-10-20(14)26)25-31(27,28)21-13-16(23)5-9-19(21)24/h3-10,12-13,25H,1-2,11H2
Standard InChI Key DXOZLYSFAGIQPX-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight of 2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide are not specified in the search results, related compounds typically have molecular weights in the range of 400-500 g/mol due to their complex structures.

Synthesis Methods

The synthesis of such compounds often involves the reaction of a tetrahydroquinoline derivative with a sulfonyl chloride, followed by amidation. Specific conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the product.

Chemical Reactions

Sulfonamides can undergo various chemical reactions, including hydrolysis and nucleophilic substitution. The presence of fluorine atoms may influence reactivity due to their electron-withdrawing effects.

Biological Activities

While specific data on 2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is lacking, sulfonamides are known for their antimicrobial, anti-inflammatory, and potential anticancer activities. The fluorinated groups may enhance these properties by improving cellular penetration.

Potential Applications

Given the biological activities of related sulfonamides, potential applications could include:

  • Pharmaceuticals: As antimicrobial or anti-inflammatory agents.

  • Agricultural Chemicals: As potential fungicides or pesticides.

Potential Biological Activities

ActivityDescription
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammation
AnticancerPotential inhibition of tumor growth

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